molecular formula C8H8ClNO3 B13672753 Ethyl 2-chloro-5-hydroxynicotinate

Ethyl 2-chloro-5-hydroxynicotinate

Cat. No.: B13672753
M. Wt: 201.61 g/mol
InChI Key: FHBPIQXPHXOJIW-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-5-hydroxynicotinate is a nicotinic acid derivative with a chloro substituent at the 2-position and a hydroxyl group at the 5-position of the pyridine ring.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

ethyl 2-chloro-5-hydroxypyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)6-3-5(11)4-10-7(6)9/h3-4,11H,2H2,1H3

InChI Key

FHBPIQXPHXOJIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-5-hydroxynicotinate can be synthesized through various synthetic routes. One common method involves the chlorination of ethyl nicotinate followed by hydroxylation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and hydroxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-5-hydroxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-chloro-5-hydroxynicotinate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of nicotinic acid derivatives with improved pharmacological profiles.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-hydroxynicotinate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects on Reactivity: The hydroxyl group in this compound likely increases polarity and hydrogen-bonding capacity compared to methyl or benzylamino substituents. This could influence solubility and interaction with biological targets . The chloro group at the 2-position in all analogs enhances electrophilicity, making the pyridine ring susceptible to nucleophilic substitution reactions, a key feature in derivatization .

Toxicity and Safety: While specific toxicological data for this compound are unavailable, analogs like ethyl 2-hydroxy-5-nitronicotinate (CAS 156896-54-7) decompose into toxic gases (e.g., CO, NOx) under combustion, suggesting similar hazards for structurally related compounds . Ethyl 2-chloro-5-methylnicotinate is marketed with high purity grades (up to 99.999%), indicating its suitability for sensitive applications in electronics or pharmaceuticals .

Synthetic Utility: Ethyl 2-(benzylamino)-5-chloronicotinate’s benzylamino group enables further functionalization (e.g., deprotection to free amines), a strategy common in kinase inhibitor synthesis . The absence of data on this compound’s decomposition pathways highlights a research gap; however, analogs suggest that hydroxylated pyridines may form stable chelates with metal ions .

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